molecular formula C20H18N2O4S B2462977 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate CAS No. 1396759-61-7

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate

Cat. No.: B2462977
CAS No.: 1396759-61-7
M. Wt: 382.43
InChI Key: WSKZFCMWYSUIAX-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate is a synthetic chemical hybrid featuring a benzothiazole moiety linked to a substituted benzoate ester via an azetidine ring. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The 4-methoxybenzothiazole unit is a privileged structure in heterocyclic chemistry, often associated with diverse biological activities . The presence of the azetidine, a four-membered nitrogen-containing saturated ring, is of particular note as this scaffold is increasingly exploited in drug discovery to explore new chemical space due to the ring strain and associated unique physicochemical properties . Azetidines are valuable bioisosteres and are found in compounds targeting a range of therapeutic areas . The 4-acetylbenzoate ester group provides a handle for further chemical modification or potential interactions with biological targets. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in constructing libraries for high-throughput screening . Its structure suggests potential application as a building block for developing pharmacologically active agents, and its reactivity allows for exploration at multiple sites, including the azetidine nitrogen, the acetyl group on the benzoate, and the methoxy group on the benzothiazole. This product is intended for laboratory research purposes by qualified personnel.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-acetylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12(23)13-6-8-14(9-7-13)19(24)26-15-10-22(11-15)20-21-18-16(25-2)4-3-5-17(18)27-20/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKZFCMWYSUIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The benzothiazole core is constructed using a modified Hantzsch thiazole synthesis:

  • Starting Material : 4-Methoxyaniline reacts with ammonium thiocyanate and bromine in acetic acid to form 4-methoxyphenylthiourea.
  • Cyclization : Treatment with α-bromoacetophenone in ethanol under reflux yields 2-amino-4-methoxybenzo[d]thiazole.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 NH₄SCN, Br₂ Acetic acid 25°C 2 h 85%
2 α-Bromoacetophenone Ethanol Reflux 6 h 78%

Functionalization to 2-Chloro-4-methoxybenzo[d]thiazole

The amino group is replaced with chlorine via diazotization:

  • Diazotization : 2-Amino-4-methoxybenzo[d]thiazole is treated with NaNO₂ and HCl at 0–5°C.
  • Sandmeyer Reaction : The diazonium salt reacts with CuCl, yielding 2-chloro-4-methoxybenzo[d]thiazole.

Characterization Data :

  • $$ ^1\text{H} $$-NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.89 (d, J = 2.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 214.0 [M+H]⁺.

Synthesis of Azetidin-3-yl Derivatives

Preparation of Azetidin-3-ol

Azetidin-3-ol is synthesized via epichlorohydrin ring-opening followed by reduction:

  • Epichlorohydrin Aminolysis : Epichlorohydrin reacts with ammonia to form 3-chloroazetidine.
  • Hydrolysis : 3-Chloroazetidine is hydrolyzed under basic conditions (NaOH, H₂O/EtOH) to yield azetidin-3-ol.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 NH₃ EtOH 0°C 4 h 65%
2 NaOH H₂O/EtOH Reflux 3 h 72%

Coupling of Benzothiazole and Azetidine Moieties

Nucleophilic Aromatic Substitution

2-Chloro-4-methoxybenzo[d]thiazole undergoes substitution with azetidin-3-ol:

  • Reaction : 2-Chloro-4-methoxybenzo[d]thiazole (1.0 equiv), azetidin-3-ol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 h.
  • Workup : The product, 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-ol, is purified via column chromatography.

Optimization Notes :

  • Higher yields (82%) are achieved using DMF as a polar aprotic solvent.
  • Excess base (K₂CO₃) prevents azetidine ring-opening.

Characterization Data :

  • $$ ^1\text{H} $$-NMR (DMSO-d₆): δ 7.75 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.85 (d, J = 2.4 Hz, 1H, Ar-H), 4.55 (m, 1H, CH-OH), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 2H, N-CH₂), 3.50–3.45 (m, 2H, CH₂-N).
  • IR (KBr) : 3350 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N).

Esterification with 4-Acetylbenzoic Acid

Acid Chloride Formation

4-Acetylbenzoic acid is converted to its acid chloride:

  • Reaction : 4-Acetylbenzoic acid (1.0 equiv) reacts with SOCl₂ (2.0 equiv) in dry DCM at 0°C for 2 h.
  • Isolation : Excess SOCl₂ is removed under vacuum to yield 4-acetylbenzoyl chloride.

Esterification Reaction

The hydroxyl group of 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-ol is esterified:

  • Reaction : 4-Acetylbenzoyl chloride (1.5 equiv), triethylamine (2.0 equiv), and catalytic DMAP in dry THF at 0°C for 4 h.
  • Purification : The crude product is recrystallized from ethanol.

Reaction Conditions :

Parameter Value
Solvent THF
Temperature 0°C → RT
Time 4 h
Yield 88%

Characterization Data :

  • $$ ^1\text{H} $$-NMR (CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.4 Hz, 1H, Ar-H), 4.70 (m, 1H, CH-O), 3.86 (s, 3H, OCH₃), 3.75–3.70 (m, 2H, N-CH₂), 3.55–3.50 (m, 2H, CH₂-N), 2.65 (s, 3H, COCH₃).
  • MS (ESI+) : m/z 382.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO₄.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like LiAlH₄.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nitration using HNO₃ and H₂SO₄, halogenation using Br₂ or Cl₂ in the presence of a catalyst.

Major Products

    Oxidation: 1-(4-Hydroxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate.

    Reduction: 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-hydroxybenzoate.

    Substitution: 1-(4-Nitrobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate.

Scientific Research Applications

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to the active site, thereby reducing inflammation . The benzothiazole ring is known to interact with various biological targets, influencing pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzoate
  • 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate

Uniqueness

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate is unique due to the presence of both the benzothiazole and azetidine rings, which confer specific chemical and biological properties. Its acetylbenzoate moiety further enhances its potential as a versatile compound in various applications.

Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a methoxybenzo[d]thiazole moiety, an azetidine ring, and an acetylated benzoate group. The molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 342.41 g/mol. The structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC18H18N2O3SC_{18}H_{18}N_{2}O_{3}S
Molecular Weight342.41 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that compounds in the benzothiazole class exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria typically range from 10 to 50 µg/mL, indicating moderate to strong antimicrobial potential.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Cell viability assays reveal that concentrations above 20 µM significantly reduce cell viability, with IC50 values ranging from 15 to 30 µM depending on the cell line tested.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their division.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole, including this compound, exhibited potent antibacterial effects against resistant strains .
  • Anticancer Evaluation : Research in Cancer Letters highlighted that the compound effectively reduces tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Mechanistic Insights : A detailed analysis in Pharmacology Reports discussed how the methoxy group enhances lipophilicity, improving cellular uptake and bioavailability .

Q & A

Q. Methodological Answer :

  • Step 1 : Construct the benzo[d]thiazole core via cyclization of precursors (e.g., 2-aminothiophenol derivatives and carbonyl compounds) under acidic or thermal conditions .
  • Step 2 : Introduce the methoxy group at the 4-position of the benzothiazole using alkylation or nucleophilic substitution reactions .
  • Step 3 : Synthesize the azetidine ring via [2+2] cycloaddition or ring-closing reactions (e.g., using epichlorohydrin derivatives) .
  • Step 4 : Couple the azetidine moiety to the 4-acetylbenzoate group through esterification or Mitsunobu reactions, ensuring regioselectivity by protecting reactive sites .
  • Optimization : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography .

What advanced spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Analysis :
    • Use 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring conformation, methoxy group position, and ester linkage integrity. NOESY can resolve spatial proximity of substituents .
    • Assign aromatic protons in the benzothiazole and benzoate moieties using 1H^1H-1H^1H COSY .
  • Mass Spectrometry :
    • High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+^+ ion) and fragmentation patterns .
  • IR Spectroscopy :
    • Identify ester C=O (1720–1740 cm1^{-1}), acetyl C=O (1680–1700 cm1^{-1}), and benzothiazole C=N (1600–1650 cm1^{-1}) stretches .

How can researchers optimize reaction conditions for coupling the azetidine and benzoate moieties?

Q. Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as demonstrated in analogous thiazole-ester couplings .
  • Catalysis : Employ DMAP or pyridine derivatives to activate ester groups during coupling reactions .
  • Temperature Control : Reflux conditions (80–100°C) improve reaction rates, while lower temperatures (0–25°C) minimize side reactions like hydrolysis .
  • Work-Up : Quench reactions with ice-water to precipitate products, followed by recrystallization from ethanol or methanol .

What strategies address contradictions in biological activity data for structurally related compounds?

Q. Methodological Answer :

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to reduce variability .
  • SAR Analysis :
    • Compare substituent effects: Methoxy groups in benzothiazoles enhance membrane permeability, while acetylbenzoates may alter target binding .
  • Mechanistic Studies :
    • Perform molecular docking to predict interactions with targets (e.g., DNA topoisomerase II) and validate via SPR or ITC .

How can computational chemistry guide the design of derivatives with improved stability?

Q. Methodological Answer :

  • DFT Calculations :
    • Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., ester linkages) prone to hydrolysis .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects in physiological buffers to predict degradation pathways .
  • ADMET Prediction :
    • Use tools like SwissADME to optimize logP (target: 2–4) and reduce CYP450-mediated metabolism .

What experimental approaches resolve discrepancies in synthetic yields for multi-step reactions?

Q. Methodological Answer :

  • Intermediate Trapping :
    • Isolate and characterize unstable intermediates (e.g., azetidine precursors) via Schlenk techniques or low-temperature work-ups .
  • Kinetic Profiling :
    • Use in situ FTIR or ReactIR to monitor reaction progress and identify rate-limiting steps .
  • Design of Experiments (DoE) :
    • Apply factorial design to optimize variables (e.g., stoichiometry, temperature) in benzothiazole-azetidine coupling .

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